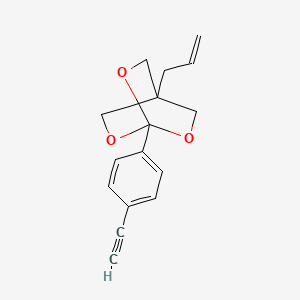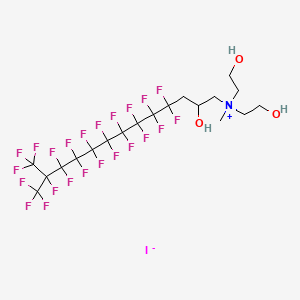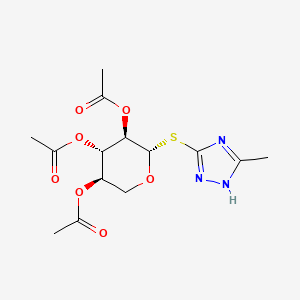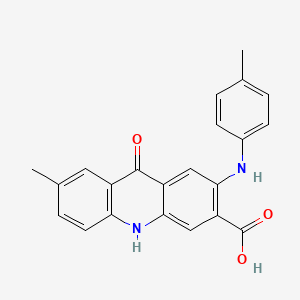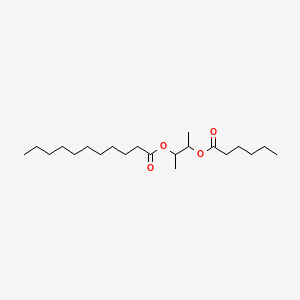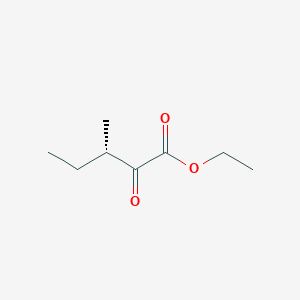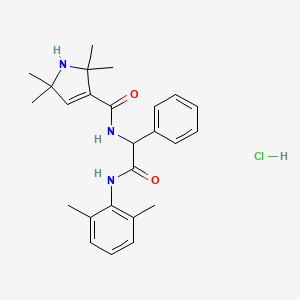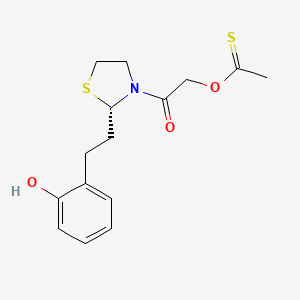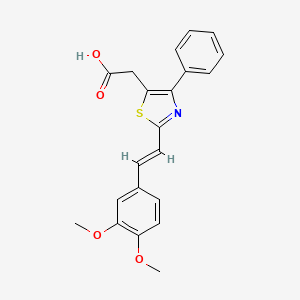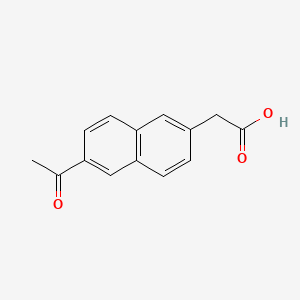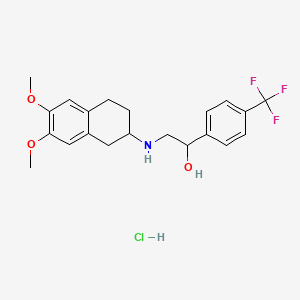
Benzenemethanol, alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST 590 is a carbon steel material known for its high strength and cost-effectiveness. It is widely used in various industrial applications due to its excellent mechanical properties and recyclability. This compound is particularly valued for its ability to be recycled up to 100%, making it an environmentally friendly option for many industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ST 590 involves the alloying of iron with carbon and other elements to achieve the desired mechanical properties. The process typically includes the following steps:
Melting: Iron ore is melted in a blast furnace along with coke and limestone.
Alloying: Carbon and other alloying elements are added to the molten iron to achieve the desired composition.
Casting: The molten alloy is cast into molds to form ingots or other shapes.
Hot Rolling: The cast shapes are hot-rolled to achieve the final dimensions and mechanical properties.
Industrial Production Methods
In industrial settings, the production of ST 590 involves large-scale operations with advanced machinery. The process includes:
Continuous Casting: The molten alloy is continuously cast into slabs, which are then cut to the desired length.
Hot Rolling: The slabs are hot-rolled to reduce thickness and improve mechanical properties.
Cold Rolling: For certain applications, the hot-rolled steel is further processed through cold rolling to achieve a smoother surface and tighter tolerances.
Chemical Reactions Analysis
Types of Reactions
ST 590 undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents, iron oxides can be reduced back to metallic iron.
Substitution: Alloying elements can substitute for iron atoms in the crystal lattice, altering the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen and moisture are common reagents that cause oxidation. This reaction typically occurs at ambient conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used at high temperatures to reduce iron oxides.
Substitution: Alloying elements like chromium, nickel, and manganese are added during the melting process to achieve specific properties.
Major Products Formed
Oxidation: Iron oxides (Fe2O3, Fe3O4)
Reduction: Metallic iron (Fe)
Substitution: Alloyed steel with enhanced properties
Scientific Research Applications
ST 590 has a wide range of scientific research applications, including:
Chemistry: Used as a material for constructing laboratory equipment and reaction vessels due to its high strength and resistance to corrosion.
Biology: Employed in the fabrication of medical devices and surgical instruments.
Medicine: Utilized in the production of implants and prosthetics.
Mechanism of Action
The mechanism by which ST 590 exerts its effects is primarily through its mechanical properties. The high strength and toughness of the material are due to the presence of carbon and other alloying elements, which enhance the crystal lattice structure of iron. The molecular targets and pathways involved include the formation of strong metallic bonds and the substitution of alloying elements in the crystal lattice.
Comparison with Similar Compounds
Similar Compounds
E335: Another high-strength carbon steel with similar mechanical properties.
Phosphor Bronze: A copper alloy with high strength and corrosion resistance but higher cost compared to ST 590.
Uniqueness
ST 590 is unique due to its combination of high strength, cost-effectiveness, and recyclability. Unlike phosphor bronze, ST 590 is more affordable and can be recycled up to 100%, making it a more sustainable option for various applications .
Properties
CAS No. |
116680-76-3 |
|---|---|
Molecular Formula |
C21H25ClF3NO3 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H24F3NO3.ClH/c1-27-19-10-14-5-8-17(9-15(14)11-20(19)28-2)25-12-18(26)13-3-6-16(7-4-13)21(22,23)24;/h3-4,6-7,10-11,17-18,25-26H,5,8-9,12H2,1-2H3;1H |
InChI Key |
QOAODVHYSVCELN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


